ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate
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Overview
Description
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazines with 1,3-diketones.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled through a nucleophilic substitution reaction.
Introduction of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate: shares structural similarities with other thiazole and pyrazole derivatives.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate is a compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 4-phenylthiazole derivatives with pyrazole intermediates. The methods often utilize various solvents and reagents to optimize yield and purity. For instance, reactions can be conducted under reflux conditions using polar aprotic solvents like DMF or DMSO to facilitate the formation of the desired carbamate structure .
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
2.1 Anticancer Activity
Recent studies indicate that compounds containing a pyrazole scaffold can inhibit the growth of various cancer cell types. For example, derivatives similar to this compound have shown promising antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
2.2 Anti-inflammatory Properties
Compounds with thiazole and pyrazole moieties have been evaluated for their anti-inflammatory effects. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
2.3 Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobials .
Case Study 1: Anticancer Efficacy
A study involving a series of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity in vitro against several cancer cell lines with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 2: Anti-inflammatory Assessment
In a controlled experiment using rat models, the compound demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin. The study quantified the decrease in edema size and inflammatory cytokine levels post-treatment .
4. Data Tables
The following table summarizes key biological activities associated with this compound:
Activity Type | Effect | Reference |
---|---|---|
Anticancer | IC50 < 10 µM in MDA-MB-231 | |
Anti-inflammatory | 75% reduction in edema | |
Antimicrobial | Effective against E. coli |
5. Conclusion
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-y]carbamate represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Ongoing research into its mechanisms of action and optimization for therapeutic applications is warranted.
Properties
IUPAC Name |
ethyl N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-16(21)18-14-9-11(2)19-20(14)15-17-13(10-23-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGPKSLTGRRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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